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The table below summarizes FIIN-2's known binding affinities and key strategies for its improvement.

Aspect Key Findings on FIIN-2 Suggested Improvement Strategies

Primary Target
(On-Target)

Potent pan-FGFR inhibitor (IC50 vs.

FGFR1-3: 1.6-7.8 nM; vs. FGFR4: 12-
31 nM) [1]. Overcomes FGFR

gatekeeper mutations (e.g., FGFR2
V564F, IC50: 276 nM) [2] [1].

Design analogs to further improve

potency against common gatekeeper
mutants (V564F/FGFR2, V555M/FGFR3)

[1].

Off-Target
Engagement

Covalently binds SRC (IC50: 330 nM) &
YES (IC50: 365 nM) [1]. Novel off-

target: AMPKα1, inducing autophagy
[3] [4].

Use structural insights (e.g., from
PRN1371 binding mode) to modify

warhead/reactive group, reducing off-
target reactivity [1].

Selectivity
Challenge

Binds p-loop cysteine in FGFR1-4,
SRC, YES, FGR [1].

Exploit differential conformational states
(DFG-in/out) and unique residues near

ATP pocket for selective inhibitor design
[5].

Tools for
Improvement

Activity-Based Probes (ABPs) like FP1
enable target engagement profiling and

selectivity studies [6].

Use ABPs for high-throughput screening
of new compound libraries. Employ AI

(e.g., ProteinReDiff, Boltz-2) for affinity
prediction and protein redesign [7] [8].
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Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments cited in the research.

Kinase Inhibition Assay (IC50 Determination)

This protocol is used to measure the potency of FIIN-2 and its analogs against various kinases [1].

Reagent Preparation: Prepare the kinase enzyme (e.g., FGFR1, SRC), appropriate substrate, and
ATP solution in a reaction buffer.

Inhibitor Incubation: Pre-incubate a serial dilution of FIIN-2 with the kinase enzyme for 30-60
minutes to allow covalent bond formation.

Reaction Initiation: Start the kinase reaction by adding ATP and the substrate. Allow the reaction to
proceed for a set time (e.g., 60 minutes) under optimal temperature and pH.

Detection: Measure the phosphorylation of the substrate using a suitable method, such as ELISA or
a luminescence-based ADP-Glo assay.

Data Analysis: Plot the signal (relative kinase activity) against the log of the inhibitor concentration.
Fit the data with a non-linear regression curve to calculate the IC50 value.

Chemoproteomic Profiling for Target Identification

This multi-omics approach identifies both established and novel targets of FIIN-2 in live cells [3].

Probe Design & Synthesis: Design and synthesize an alkyne-tagged FIIN-2 probe (FP), which
retains biological activity similar to the parent compound.

Live-Cell Labeling: Treat cells (e.g., Hep3B, Huh7) with the FIIN-2 probe. A control group is pre-
treated with excess untagged FIIN-2 for competitive binding.

Cell Lysis & "Click Chemistry": Lyse the cells and conjugate the probe-bound proteins to a biotin-
azide tag using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Streptavidin Enrichment & Proteomics: Enrich the biotinylated proteins using streptavidin beads,
followed by on-bead tryptic digestion. Identify the captured peptides using liquid chromatography-

tandem mass spectrometry (LC-MS/MS).
Data Integration: Integrate the chemoproteomic data with phosphoproteomic, transcriptomic, and

proteomic datasets to build a comprehensive network of FIIN-2's actions in cancer cells.

Experimental Workflow & Signaling Pathways
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The following diagrams illustrate the experimental workflow for target profiling and a key signaling pathway

affected by FIIN-2.

Start: FIIN-2 Target Profiling

Chemoproteomic Profiling
(Live-cell labeling with probe)

Phosphoproteomic Analysis
(Downstream signaling impact)

Transcriptomic Analysis
(Gene expression changes)

Multi-Omics Data Integration

Identification of Novel Targets
(e.g., AMPKα1)

Click to download full resolution via product page

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in FIIN-2 kinase assay results? A1: Key variables

include pre-incubation time (critical for covalent inhibitors), ATP concentration (affects IC50 in competitive

assays), and the specific gatekeeper mutation present in the kinase, which significantly impacts FIIN-2's

potency [1]. Ensure consistent enzyme activity and reaction conditions across replicates.

Q2: Our new FIIN-2 analog shows improved FGFR inhibition but high cytotoxicity. What could be the

cause? A2: This is a classic sign of increased off-target activity. The analog may be reacting promiscuously
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with other kinases or cellular proteins. We recommend running a comprehensive chemoproteomic profile

using an activity-based probe to identify the unintended targets responsible for the toxicity [3] [6].

Q3: Which computational tools are best for predicting how to improve FIIN-2's binding affinity? A3:

The field is advancing rapidly. For structure-based redesign, ProteinReDiff is a new AI tool that requires

only protein sequence and ligand SMILES to suggest high-affinity designs [7]. For rapid and accurate

binding affinity prediction, Boltz-2 is a foundation model that approaches the accuracy of physics-based FEP

methods but is over 1000x faster, making virtual screening practical [8].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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